molecular formula C9H12N2O2 B13683101 2-Methoxy-5-methylbenzohydrazide

2-Methoxy-5-methylbenzohydrazide

Cat. No.: B13683101
M. Wt: 180.20 g/mol
InChI Key: BKBIBDUWZGRVMR-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylbenzohydrazide is an organic compound with the molecular formula C9H12N2O2 It belongs to the class of benzohydrazides, which are derivatives of benzoic acid hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methylbenzohydrazide typically involves the reaction of 2-Methoxy-5-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Methoxy-5-methylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylbenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2-Methoxybenzohydrazide
  • 5-Methylbenzohydrazide
  • 2-Methoxy-4-methylbenzohydrazide

Comparison: 2-Methoxy-5-methylbenzohydrazide is unique due to the presence of both methoxy and methyl groups on the benzene ring. This structural feature can influence its reactivity and biological activity compared to other benzohydrazides. The specific positioning of these groups can affect the compound’s ability to interact with molecular targets and undergo various chemical reactions.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-methoxy-5-methylbenzohydrazide

InChI

InChI=1S/C9H12N2O2/c1-6-3-4-8(13-2)7(5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

BKBIBDUWZGRVMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)NN

Origin of Product

United States

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